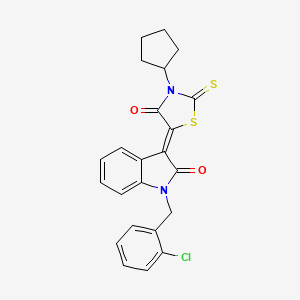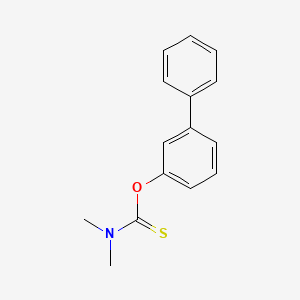![molecular formula C33H33N3O4S2 B11976255 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and multiple aromatic groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the aromatic groups. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives with different properties.
科学研究应用
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
- **(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a thiazolidinone ring, a pyrazole moiety, and multiple aromatic groups. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C33H33N3O4S2 |
|---|---|
分子量 |
599.8 g/mol |
IUPAC 名称 |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O4S2/c1-5-17-40-26-12-13-27(22(2)18-26)31-24(21-36(34-31)25-9-7-6-8-10-25)20-30-32(37)35(33(41)42-30)16-15-23-11-14-28(38-3)29(19-23)39-4/h6-14,18-21H,5,15-17H2,1-4H3/b30-20- |
InChI 键 |
WICYMBPICFPACJ-COEJQBHMSA-N |
手性 SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976180.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)


![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)
![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)
![6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B11976208.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11976219.png)


methyl]benzamide](/img/structure/B11976239.png)
